N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, an ethoxy group, a pyridin-2-ylmethyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. One common method involves the reaction of 2-amino-6-ethoxybenzothiazole with 4-methyl-N-(pyridin-2-ylmethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatographic purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring and the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, chloroform, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential anti-inflammatory and anticancer properties.
Medicine: Potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound’s ability to bind to these enzymes and inhibit their activity is believed to be mediated by its benzothiazole and benzamide moieties, which interact with the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar benzothiazole and benzamide structures but differ in the substituents attached to the benzothiazole ring and the benzamide moiety.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives also share the benzothiazole core but have different substituents that affect their biological activity and chemical properties.
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the ethoxy group at the sixth position of the benzothiazole ring and the pyridin-2-ylmethyl group attached to the benzamide moiety. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, highlighting its significance in the development of new therapeutic agents.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiazole ring fused with a benzo group and a pyridine substituent. The molecular formula is C20H19N5O2S with a molecular weight of 393.5 g/mol. The presence of ethoxy and methyl groups enhances its solubility and bioavailability, which are critical factors for pharmacological efficacy.
Property | Value |
---|---|
Molecular Formula | C20H19N5O2S |
Molecular Weight | 393.5 g/mol |
CAS Number | 1172455-98-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thiazole ring, followed by functionalization with ethoxy and pyridine groups. The synthetic route is crucial as it influences the yield and purity of the final product.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). For instance, derivatives containing the benzo[d]thiazole moiety have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cell lines .
Case Study: Cytotoxicity Evaluation
A study evaluating a series of benzothiazole derivatives found that specific compounds demonstrated significant cytotoxicity against A549, MCF7-MDR, and HT1080 cell lines, indicating that structural modifications can enhance anticancer efficacy .
Antibacterial Activity
In addition to anticancer properties, this compound has shown antibacterial activity. Compounds with similar structures have been tested against Staphylococcus aureus and other pathogenic bacteria, revealing moderate to high inhibitory effects . The mechanism of action may involve interference with bacterial DNA replication or protein synthesis pathways.
Table: Comparison of Biological Activities
Compound Name | Biological Activity | Target Organisms |
---|---|---|
This compound | Anticancer & Antibacterial | A549, MCF7, Staphylococcus aureus |
N-(4-(4-(methylsulfonyl)phenyl)-5-phenyltiazol-2-yl)benzenesulfonamide | Antibacterial | Various bacteria |
4,5-Dibromo-N-(thiazol-2-yloxy)benzamide | Anticancer | Various cancer cell lines |
The proposed mechanisms for the biological activities of this compound involve interactions with key biological targets such as:
- DNA Gyrase : Inhibition of this enzyme disrupts bacterial DNA replication.
- Protein Kinases : Targeting kinases involved in cell signaling pathways can lead to apoptosis in cancer cells.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-3-28-19-11-12-20-21(14-19)29-23(25-20)26(15-18-6-4-5-13-24-18)22(27)17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKCHVONWJBGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.